molecular formula C11H12O4 B13634540 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid

Cat. No.: B13634540
M. Wt: 208.21 g/mol
InChI Key: GBHLHGZYGUHTOY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid is a phenolic acid derivative characterized by a 2,3-dihydrobenzofuran core substituted at position 5 with a 2-hydroxypropanoic acid chain. The dihydrobenzofuran moiety consists of a fused benzene ring and a partially saturated furan ring, conferring rigidity and unique electronic properties.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H12O4/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14)

InChI Key

GBHLHGZYGUHTOY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The dihydrobenzofuran moiety is a key structural component and its synthesis is a critical starting point in preparing the target compound.

  • Method via Phenol and Ethylene Chlorohydrin (Chinese Patent CN105693666A) :
    • The synthesis starts with sodium phenolate reacting with ethylene chlorohydrin in the presence of copper chloride and iron chloride catalysts under reflux conditions at 60–70 °C for 2–3 hours.
    • This produces 2-phenyl phenol as an intermediate.
    • Subsequently, 2-phenyl phenol undergoes cyclization in the presence of zinc chloride and manganous chloride at 200–220 °C for 3–4 hours to yield 2,3-dihydrobenzofuran.
    • The product is purified by distillation under reduced pressure, collecting fractions boiling at 88–90 °C.
    • Variations in catalyst ratios and reaction times have been optimized for yield and purity.
Step Reagents/Catalysts Conditions Yield/Notes
Sodium phenolate + Ethylene chlorohydrin CuCl/FeCl3 (varied ratios) 60–70 °C, reflux, 2–3 h Formation of 2-phenyl phenol
2-Phenyl phenol cyclization ZnCl2, MnCl2 200–220 °C, reflux, 3–4 h 2,3-Dihydrobenzofuran, distilled fraction at 88–90 °C

This method is well-documented for producing the dihydrobenzofuran ring system with good yields and purity.

Functionalization to 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic Acid

The next stage involves introducing the hydroxypropanoic acid side chain onto the dihydrobenzofuran core.

  • Patented Synthetic Route (WO2009125426A2) :
    • The process begins with the reaction of a substituted intermediate (Formula VIII) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetra-n-butyl ammonium bromide in nitrile solvents (e.g., acetonitrile).
    • The reaction is conducted by slow addition of the bromoethyl derivative to control exothermicity and heated to reflux for 5–8 hours.
    • Subsequent steps involve treatment with triphenylphosphine, diethylazodicarboxylate, and benzoic acid at low temperature (0°C) followed by stirring at room temperature for 12 hours.
    • Hydrolysis of the ester intermediate is performed using lithium hydroxide in methanol at room temperature for 5 hours to yield the hydroxypropanoic acid derivative.
    • The overall yield for the key intermediate preparation is approximately 67.9% with an HPLC purity of 89%.
Step Reagents/Conditions Yield/Purity
Condensation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran Potassium carbonate, tetra-n-butyl ammonium bromide, acetonitrile, reflux 5–8 h Intermediate formed
Mitsunobu reaction Triphenylphosphine, diethylazodicarboxylate, benzoic acid, 0°C to RT, 12 h Conversion to ester
Hydrolysis Lithium hydroxide, methanol, RT, 5 h 67.9% yield, 89% purity
  • Additional Notes :
    • The hydrolysis step can also be performed with sodium or potassium hydroxide in alcoholic solvents such as ethanol or isopropanol.
    • Halogenation of pyrrolidine intermediates with thionyl chloride and related reagents is used for further functional group transformations with inversion of configuration.
    • Phase transfer catalysts and strong bases like sodium hydride in toluene are employed to optimize reaction efficiency.

Alternative Synthetic Strategies and Research Findings

  • Related Synthetic Intermediates in PDE5 Inhibitor Research (Organic Process Research & Development, 2005) :
    • Research on related 2,3-dihydrobenzofuran derivatives shows the use of Pictet-Spengler condensation to build complex intermediates.
    • Resolution of racemic mixtures and recycling of chiral reagents are employed to improve yield and purity.
    • Oxidation steps using phase transfer catalysts such as Aliquat 175 have been reported for functionalization of benzofuran derivatives.
    • Although these methods focus on related compounds, the strategies can inform optimization of hydroxypropanoic acid derivatives synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield/Purity/Notes Source
Synthesis of 2,3-Dihydrobenzofuran Sodium phenolate + ethylene chlorohydrin, CuCl/FeCl3, ZnCl2, MnCl2, reflux at 60–220 °C High yield, distilled fraction at 88–90 °C
Condensation with bromoethyl derivative Potassium carbonate, tetra-n-butyl ammonium bromide, acetonitrile, reflux 5–8 h Intermediate formed
Mitsunobu reaction Triphenylphosphine, diethylazodicarboxylate, benzoic acid, 0°C to RT, 12 h Conversion to ester intermediate
Hydrolysis to acid Lithium hydroxide in methanol, RT, 5 h 67.9% yield, 89% HPLC purity
Alternative bases for hydrolysis Sodium or potassium hydroxide in ethanol or isopropanol Alternative conditions
Halogenation of pyrrolidine intermediates Thionyl chloride, DMF catalyst, various solvents Inversion of configuration, intermediate formation
Related oxidation and resolution Pictet-Spengler condensation, Aliquat 175 catalyst Informative for related benzofuran derivatives

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or oxidative stress .

Comparison with Similar Compounds

Salvianolic Acids (Danshensu Derivatives)

Salvianolic acids, including salvianolic acid A, B, and C, share a core structure of Danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid]. Unlike the target compound, salvianolic acids feature a 3,4-dihydroxyphenyl group instead of a dihydrobenzofuran system. Key differences include:

  • Oxidation State: The dihydrobenzofuran in the target compound is less oxidized than the catechol (3,4-dihydroxyphenyl) group in salvianolic acids, reducing its redox activity .
  • Hydrogen Bonding: The absence of vicinal hydroxyl groups in the target compound may limit its metal-chelating and radical-scavenging capacity compared to salvianolic acids .
  • Synthetic Complexity: Salvianolic acids often form oligomers (e.g., Sal B is a trimer of Danshensu), whereas the target compound is a monomeric structure .

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid (CAS 215057-28-6)

This analog lacks the hydroxyl group at the β-position of the propanoic acid chain. Key distinctions:

  • Polarity: The hydroxyl group in the target compound increases water solubility and acidity (pKa ~3–4 for carboxylic acid and ~10–12 for hydroxyl) compared to the non-hydroxylated analog .
  • Bioactivity : The hydroxyl group may enhance interactions with biological targets, such as enzymes or receptors, via hydrogen bonding.

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

Caffeic acid features a propenoic acid chain (unsaturated) and a catechol group. Structural contrasts:

  • Chain Saturation: The saturated propanoic acid chain in the target compound reduces conformational flexibility compared to caffeic acid’s unsaturated system .

Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate

This ester derivative replaces the carboxylic acid and hydroxyl groups with an ethyl ester and propenoate group. Functional implications:

  • Prodrug Potential: Esterification may serve as a prodrug strategy for controlled release of the active carboxylic acid .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Reported or Hypothetical)
3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid C₁₁H₁₂O₄ 224.21 Dihydrobenzofuran, 2-hydroxypropanoic acid Hypothetical antioxidant, anti-inflammatory
Danshensu (Salvianolic acid core) C₉H₁₀O₅ 198.17 3,4-Dihydroxyphenyl, 2-hydroxypropanoic acid Antioxidant, cardioprotective
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid C₁₁H₁₂O₃ 192.21 Dihydrobenzofuran, propanoic acid Limited data; potential intermediate
Caffeic Acid C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl, propenoic acid Antioxidant, anti-inflammatory
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propenoate C₁₄H₁₆O₃ 232.28 Dihydrobenzofuran, ethyl propenoate Prodrug candidate

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.22 g/mol
  • Melting Point : 95-97 °C
  • CAS Number : 215057-28-6

Antioxidant Activity

Several studies have highlighted the antioxidant properties of compounds related to 3-(2,3-dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid. These compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, a study on dihydrobenzofuran derivatives found significant radical scavenging activity, suggesting potential protective effects against cellular damage .

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A notable study demonstrated that dihydrobenzofuran derivatives could modulate inflammatory pathways effectively, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of benzofuran derivatives has been well-documented. A study focused on N-substituted phenylamide derivatives of benzofuran reported their efficacy in inhibiting NF-kB signaling pathways, which are often dysregulated in cancer . This suggests that 3-(2,3-dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid may also possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural components. The presence of the dihydrobenzofuran moiety appears to enhance interaction with biological targets, such as receptors involved in inflammation and cancer progression. Systematic studies on related compounds have identified key structural elements that contribute to their potency and selectivity as PPARα agonists, which are important in lipid metabolism and inflammation .

Study 1: PPARα Agonism

A study evaluated the effects of various dihydrobenzofuran derivatives on lipid profiles in animal models. The results indicated that these compounds could significantly lower cholesterol and triglyceride levels at doses much lower than traditional treatments like fenofibrate . This positions 3-(2,3-dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid as a promising candidate for managing dyslipidemia.

Study 2: Antioxidant Evaluation

In another research effort, the antioxidant capacity of related compounds was assessed using DPPH radical scavenging assays. The results showed that these compounds effectively reduced oxidative stress markers in vitro, indicating their potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the optimized synthetic routes for 3-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via multi-step strategies involving benzofuran intermediates. For example, cascade [3,3]-sigmatropic rearrangements and aromatization have been employed for structurally related benzofuran derivatives to achieve regio- and stereochemical control . Key steps include:

  • Functionalization of the benzofuran core : Use NaH/THF for deprotonation and alkylation reactions to introduce hydroxypropanoic acid moieties .
  • Ester hydrolysis : Controlled acidic or basic hydrolysis of precursor esters (e.g., ethyl propenoate derivatives) to yield the carboxylic acid group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improve purity.
    Critical Parameters : Temperature (-78°C for lithiation steps ), solvent polarity (THF for anhydrous conditions), and catalyst selection (AgCN for cyanation ) significantly impact yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish diastereomers, while ¹³C NMR identifies carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities like unhydrolyzed esters .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms, as demonstrated for analogous benzofuran-acetic acid derivatives .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>98% by area-under-curve) and identifies polar byproducts .

Advanced Research Questions

Q. How can structural modifications at the 2-hydroxypropanoic acid or benzofuran positions enhance biological activity, and what methodologies assess these effects?

Methodological Answer:

  • Position-Specific Modifications :
    • Benzofuran ring : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electronic properties and receptor binding .
    • Hydroxypropanoic acid : Replace the hydroxyl group with bioisosteres (e.g., sulfonic acid) to improve solubility or metabolic stability .
  • Assessment Methods :
    • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer potency using cell viability (MTT) assays .
    • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related compounds .

Q. How can researchers resolve contradictions in reported biological activities across studies involving this compound and its analogs?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardized Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. HEK293), solvent (DMSO concentration), and incubation time .
    • Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across studies, normalizing for batch-to-batch variability .
    • Orthogonal Validation : Confirm activity via unrelated assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods) .

Q. What computational strategies predict the compound’s reactivity in designing novel derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict sites of electrophilic/nucleophilic attack .
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Retrosynthetic Analysis : Leverage software (e.g., Synthia) to propose feasible routes for introducing metabolically stable groups (e.g., trifluoromethyl) .

Q. What troubleshooting strategies address low yields in multi-step syntheses involving benzofuran intermediates?

Methodological Answer:

  • Intermediate Characterization : Use in-situ IR spectroscopy to monitor reaction progress (e.g., carbonyl formation in esterification) .
  • Byproduct Identification : LC-MS/MS detects side products (e.g., dimerization or over-oxidation) early in the synthesis .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings to reduce homocoupling byproducts .

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